2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Catalog No.
S754524
CAS No.
144060-98-0
M.F
C10H8N2O2S
M. Wt
220.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

CAS Number

144060-98-0

Product Name

2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

IUPAC Name

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14)

InChI Key

WAIPVXWDQQHMQG-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-methyl-2-(4-pyridinyl)-5-thiazolecarboxylic acid

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)O

The exact mass of the compound 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis and Characterization:

2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid (CAS Number: 144060-98-0) is a heterocyclic compound containing a thiazole ring fused to a pyridine ring and a carboxylic acid functional group. Its synthesis has been reported in scientific literature, with researchers describing different methods for its preparation. [, ] These methods typically involve condensation reactions between various starting materials, followed by purification and characterization of the final product using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, ]

Potential Biological Applications:

While the specific research on the biological applications of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid appears limited, its structural features suggest potential interest for further investigation. The presence of the thiazole ring, a common pharmacophore found in various bioactive molecules, and the pyridine ring, a versatile scaffold in medicinal chemistry, might contribute to interesting biological activities. [, ] However, further research is necessary to elucidate any potential therapeutic properties or specific biological targets associated with this compound.

Current Availability:

Commercially, 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is available from several chemical suppliers, typically in research quantities. [, ] This suggests potential interest from researchers exploring its potential applications in various scientific fields.

2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound characterized by a thiazole ring fused with a pyridine moiety. Its molecular formula is C10H8N2O2S, and it has a molecular weight of 220.25 g/mol. This compound is notable for its unique structural features, including the presence of both nitrogen and sulfur atoms, which contribute to its chemical reactivity and biological activity .

The compound appears as a crystalline solid and exhibits solubility in polar solvents such as dimethylformamide and dimethyl sulfoxide, with a solubility of approximately 2.5 mg/ml in both. Its melting point ranges between 290 and 313 °C, indicating good thermal stability .

The reactivity of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid can be attributed to the functional groups present in its structure. The carboxylic acid group can undergo typical acid-base reactions, while the thiazole ring can participate in nucleophilic substitution reactions. Additionally, the nitrogen atoms in the pyridine and thiazole rings can act as Lewis bases, allowing for coordination with metal ions or participation in various organic transformations.

Research indicates that 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid exhibits significant biological activities. It has been studied for its potential antimicrobial properties, particularly against certain bacterial strains. Furthermore, it shows promise in anti-inflammatory and anticancer applications due to its ability to inhibit specific enzymes involved in these processes . The compound's interaction with biological systems highlights its potential as a lead compound in drug development.

The synthesis of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: The initial step often involves the condensation of pyridine derivatives with thiazole precursors.
  • Carboxylation: Subsequent carboxylation can be achieved using carbon dioxide under basic conditions or through other carboxylating agents.
  • Purification: The final product is purified using recrystallization techniques to achieve the desired purity level, often exceeding 98% .

This compound serves as an important intermediate in pharmaceutical synthesis, particularly for developing drugs targeting infectious diseases and inflammatory conditions. Its unique structure allows for modifications that can enhance its therapeutic efficacy. Additionally, it may be utilized in agrochemical formulations due to its biological activity against pests and pathogens .

Interaction studies have demonstrated that 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid can bind effectively to various biological targets, including enzymes involved in metabolic pathways. These interactions are often assessed using techniques such as molecular docking studies and enzyme inhibition assays. The compound's ability to modulate biological functions through these interactions underscores its potential as a therapeutic agent .

Several compounds share structural features with 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Aspects
2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acidSimilar thiazole-pyridine structureDifferent pyridine substitution affecting activity
2-(3-Pyridyl)-4-methylthiazole-5-carboxylic acidContains a different pyridine substitutionPotentially different biological activity profiles
5-Methylthiazole-2-carboxylic acidThiazole ring without pyridineSimpler structure; less complex interactions

The uniqueness of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid lies in its specific arrangement of functional groups and the ability to interact with various biological targets effectively, making it a valuable compound for further research and application in medicinal chemistry .

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

220.03064868 Da

Monoisotopic Mass

220.03064868 Da

Heavy Atom Count

15

Appearance

Assay:≥98%A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types